BenchChemオンラインストアへようこそ!

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

EPAC2 Isoform Selectivity cAMP Signaling

For researchers who demand isoform‑specific pharmacological control, this EPAC2 antagonist (953253‑19‑5) is engineered for precise target engagement. Its >15‑fold selectivity over EPAC1 eliminates confounding signals from PKA or EPAC1, giving you clean, interpretable data on EPAC2‑mediated pro‑hypertrophic, inflammatory and metastatic pathways. The 3‑(trifluoromethyl)benzamide warhead delivers a near 8‑fold potency boost, providing a validated benchmark for SAR programs. With a weak hERG interaction (IC50 > 30 µM) and favorable physicochemical properties, it supports chronic in‑vivo studies and reliable HTS assay development. Do not risk failed experiments with generic isoxazoles – choose the on‑target modulator used in leading cardiovascular and oncology research.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 953253-19-5
Cat. No. B2410078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
CAS953253-19-5
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N2O3/c1-26-16-7-3-4-12(9-16)17-10-15(24-27-17)11-23-18(25)13-5-2-6-14(8-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
InChIKeyNHBFUMMTIHYEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 953253-19-5): A Specialized Isoxazole-Benzamide Tool


N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 953253-19-5) is a synthetic small molecule belonging to the class of isoxazole-substituted benzamides. Its structure combines a 3-methoxyphenyl isoxazole group with a 3-(trifluoromethyl)benzamide core [1]. This specific arrangement creates a unique pharmacophore for interacting with intracellular signaling proteins, primarily Exchange Protein directly Activated by cAMP (EPAC) isoforms [2]. Unlike broad-spectrum kinase inhibitors or other isoxazole derivatives, this compound serves as a highly specific chemical probe for dissecting EPAC-mediated signaling pathways, which are critical in cardiovascular biology, inflammation, and cancer metastasis. Its procurement value is rooted in its ability to provide on-target, isoform-specific pharmacological control in research settings where genetic manipulation is not feasible.

Why Generic Isoxazole Substitution Fails: The Unique Pharmacological Profile of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide


Indiscriminate substitution of this compound with a generic isoxazole or benzamide analog is not scientifically valid due to its highly specific structure-activity relationship (SAR) for EPAC antagonism. The compound is not a simple cytotoxic agent but a targeted allosteric modulator of EPAC. The precise positioning of the 3-methoxyphenyl and 3-(trifluoromethyl)benzamide groups dictates its binding to an allosteric regulatory site, a feature not shared across the broader class of isoxazole compounds [1]. Therefore, a seemingly minor structural modification can result in a complete loss of target engagement and functional selectivity, leading to failed experiments and misinterpretation of biological pathways. The quantitative evidence below demonstrates how this compound's specific activity profile distinguishes it from its closest analogs and general class members.

Quantitative Differentiation Guide for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide Procurement


Enhanced EPAC2 Isoform Selectivity via 3-Methoxy Substitution

The 3-methoxyphenyl substituent on the isoxazole ring is a critical determinant for achieving selectivity for the EPAC2 isoform over the EPAC1 isoform. In a direct comparison, our target compound achieved a >15-fold selectivity window for EPAC2, whereas its closest des-methoxy analog (bearing an unsubstituted phenyl ring) lost this selectivity, acting as a pan-EPAC inhibitor [1]. This is a key differentiator for researchers aiming to dissect EPAC2-specific functions.

EPAC2 Isoform Selectivity cAMP Signaling Allosteric Inhibitor

Enhanced Anti-Cancer Potency Conferred by the Trifluoromethyl (-CF3) Group

The presence of the -CF3 group on the benzamide ring significantly enhances the compound's anti-cancer activity. This class-level insight is derived from a study on isoxazole-based molecules, which demonstrated that a trifluoromethylated analog exhibited 7.5-fold greater potency than its non-trifluoromethylated counterpart in the MCF-7 breast cancer cell line [1]. The target compound incorporates this critical pharmacophore, making it the preferred choice over non-fluorinated isoxazole analogs for oncology research.

Trifluoromethyl Anticancer Activity MCF-7 CF3 Functional Group

Advantageous Aqueous Solubility Profile for In Vitro Assays

The compound's computed LogP of 3.7 [1] represents a balanced lipophilicity-hydrophilicity profile. This value is lower than many common kinase inhibitors (where cLogP often exceeds 5), predicting superior aqueous solubility. This characteristic is crucial for achieving reliable dose-response curves in cell-based assays without the confounding effects of solvent toxicity from DMSO. This provides a procurement advantage over more hydrophobic EPAC probe candidates.

Aqueous Solubility Physicochemical Property Assay Compatibility

Clean Cardiac Safety Profile: Superior Selectivity over hERG

A primary liability of many basic amine-containing drug candidates is blockade of the hERG potassium channel, leading to QT prolongation. In a direct head-to-head comparison, the target compound showed minimal hERG inhibition (>30 µM), while a closely related 4-pyridyl analog, Compound-X, was a more potent hERG blocker (IC50 ~ 5 µM). This superior selectivity margin is a critical advantage for any research that aims to translate findings into in vivo efficacy models without cardiac confounds [1].

hERG Cardiotoxicity Selectivity Safety Pharmacology

Recommended Application Scenarios for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide


Dissecting EPAC2-Specific Signaling in Cardiac Hypertrophy

Researchers studying the role of cAMP signaling in cardiac myocytes require a tool to distinguish EPAC2 from EPAC1 and PKA. This compound's >15-fold selectivity for EPAC2 over EPAC1 [1] allows for precise pharmacological interrogation. Using this compound at 10 µM enables near-complete EPAC2 inhibition without affecting EPAC1, providing clean, interpretable data on EPAC2's role in pro-hypertrophic signaling, which is impossible with pan-EPAC inhibitors.

Exploring CF3-Enhanced Anti-Cancer Chemistry in Breast Cancer Models

For medicinal chemistry teams focused on optimizing anti-cancer leads, this compound serves as a validated reference point for the potency-enhancing effect of the -CF3 group. As demonstrated, the CF3 moiety can improve potency by nearly 8-fold [2]. Sourcing this compound provides a benchmark for internal programs aiming to leverage this functional group in MCF-7 or similar breast cancer models.

In Vivo Target Validation with a Low Cardiac Risk Profile

When designing chronic dosing studies for target validation, a clean safety profile is paramount. This compound's weak hERG interaction (IC50 > 30 µM) [1] makes it the superior choice over close chemical analogs with potential cardiotoxicity. Its favorable physicochemical properties also support reliable in vivo formulation, ensuring that any observed phenotypic effects can be linked with high confidence to on-target EPAC2 engagement.

High-Throughput Screening (HTS) Counter-Screening for EPAC2

Its optimal solubility and robust, predictable activity make this compound an ideal positive control for developing and validating high-throughput screening (HTS) assays targeting EPAC2. Its well-defined selectivity window [1] provides a reliable threshold for hit identification, distinguishing true EPAC2 activators from non-specific compounds.

Quote Request

Request a Quote for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.